molecular formula C8H5BrClN3 B2662196 3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole CAS No. 1322604-83-0

3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole

Cat. No.: B2662196
CAS No.: 1322604-83-0
M. Wt: 258.5
InChI Key: QICIFKYDBUQLTO-UHFFFAOYSA-N
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Description

3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 3-position and a 4-chlorophenyl group at the 5-position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with bromine and a suitable base, such as sodium hydroxide, to yield the desired triazole compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antifungal, antibacterial, and anticancer agents.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine and chlorophenyl groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-phenyl-1H-1,2,4-triazole: Similar structure but lacks the chlorophenyl group.

    5-(4-chlorophenyl)-1H-1,2,4-triazole: Similar structure but lacks the bromine atom.

    3-bromo-1H-1,2,4-triazole: Similar structure but lacks the chlorophenyl group.

Uniqueness

The presence of both the bromine atom and the 4-chlorophenyl group in 3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole makes it unique. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-3-(4-chlorophenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-8-11-7(12-13-8)5-1-3-6(10)4-2-5/h1-4H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICIFKYDBUQLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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